molecular formula C12H12O4 B8748917 1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid

1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No. B8748917
M. Wt: 220.22 g/mol
InChI Key: SKAZSQXMPWQQHX-UHFFFAOYSA-N
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Patent
US08377938B2

Procedure details

1,1-Cyclopropanedicarboxylic acid (50 g) was dissolved in acetonitrile (500 ml) under a nitrogen atmosphere, and N-methylimidazole (31 ml) was added dropwise with stirring and cooling in an ice water bath. After stirring at the same temperature for 30 minutes, thionyl chloride (29 ml) was added dropwise. After stirring at the same temperature for 30 minutes, a mixed solution of benzyl alcohol (45.7 g) and N-methylimidazole (31 ml) was added with cooling in an ice water bath, and the reaction mixture was stirred at the same temperature for 6 hours. A 2N aqueous solution of sodium hydroxide (900 ml) was added to adjust pH 8. tert-Butyl methyl ether (500 ml) was added to the resultant solution, and the mixture was stirred. The organic layer and the aqueous layer were separated, and the organic layer was extracted with a 5% aqueous solution of sodium hydrogencarbonate (200 ml). The aqueous layers were combined, cooled in an ice water bath, and 5N hydrochloric acid (300 ml) was added to adjust pH 4. Ethyl acetate (1000 ml) was added, and the mixture was stirred for a while. The organic layer was separated, washed with brine, and dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent was dissolved in methanol (120 ml), and water (120 ml) was added dropwise with stirring at room temperature. After stirring at room temperature for 30 minutes, and with cooling in an ice water bath for 2 hours, the precipitated solid was suction filtered, and washed with water (60 ml, twice). The resultant solid was dried under reduced pressure at 40° C. to give the title compound (59 g, 69%).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
29 mL
Type
reactant
Reaction Step Four
Quantity
45.7 g
Type
reactant
Reaction Step Five
Quantity
31 mL
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
900 mL
Type
reactant
Reaction Step Six
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([OH:9])=[O:8])([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1.CN1C=CN=C1.S(Cl)(Cl)=O.[CH2:20](O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[OH-].[Na+]>C(#N)C.COC(C)(C)C>[CH2:20]([O:5][C:4]([C:1]1([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1)=[O:6])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:4.5|

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1(CC1)(C(=O)O)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
31 mL
Type
reactant
Smiles
CN1C=NC=C1
Step Four
Name
Quantity
29 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
45.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
31 mL
Type
reactant
Smiles
CN1C=NC=C1
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
900 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice water bath
STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice water bath
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at the same temperature for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The organic layer and the aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with a 5% aqueous solution of sodium hydrogencarbonate (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice water bath
ADDITION
Type
ADDITION
Details
5N hydrochloric acid (300 ml) was added
ADDITION
Type
ADDITION
Details
Ethyl acetate (1000 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a while
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methanol (120 ml)
ADDITION
Type
ADDITION
Details
water (120 ml) was added dropwise
STIRRING
Type
STIRRING
Details
with stirring at room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice water bath for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (60 ml
CUSTOM
Type
CUSTOM
Details
The resultant solid was dried under reduced pressure at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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